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Introduction
2-Chloro-5-cyanobenzenesulfonamide is a versatile chemical intermediate belonging to the

sulfonamide class of compounds. The sulfonamide functional group is a cornerstone in

medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, carbonic

anhydrase inhibitory, diuretic, and anticancer properties. The presence of a chloro and a cyano

group on the benzene ring of 2-Chloro-5-cyanobenzenesulfonamide offers unique electronic

properties and multiple reaction sites, making it an attractive starting material for the synthesis

of diverse bioactive molecules. This technical guide provides a comprehensive review of the

available literature on 2-Chloro-5-cyanobenzenesulfonamide, focusing on its synthesis,

chemical properties, and the biological activities of its derivatives.

Chemical and Physical Properties
2-Chloro-5-cyanobenzenesulfonamide, with the molecular formula C₇H₅ClN₂O₂S, is a white

to off-white solid.[1][2] Its fundamental properties are summarized in the table below.
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Property Value Reference

IUPAC Name
2-chloro-5-

cyanobenzenesulfonamide
[1]

CAS Number 1939-76-0 [1][2]

Molecular Weight 216.65 g/mol [1][2]

Molecular Formula C₇H₅ClN₂O₂S [1][2]

Canonical SMILES
C1=CC(=C(C=C1C#N)S(=O)

(=O)N)Cl
[2]

InChI

InChI=1S/C7H5ClN2O2S/c8-6-

2-1-5(4-9)3-

7(6)13(10,11)12/h1-3H,

(H2,10,11,12)

[1]

Appearance White to off-white solid

Solubility
Soluble in organic solvents

such as DMSO and DMF

Synthesis of 2-Chloro-5-cyanobenzenesulfonamide
and Its Precursors
While specific literature detailing the direct synthesis of 2-Chloro-5-
cyanobenzenesulfonamide is not readily available, its synthesis can be inferred from

established methods for preparing substituted benzenesulfonamides. A plausible synthetic

route would involve the chlorosulfonation of 2-chlorobenzonitrile or the diazotization of a

corresponding amino-sulfonamide precursor.

A general workflow for the synthesis of a substituted benzenesulfonamide is depicted below.

Starting Material
(e.g., 2-Chlorobenzonitrile)

Chlorosulfonation
(ClSO3H) 2-Chloro-5-cyanobenzenesulfonyl chloride Amination

(NH4OH or Amine)
2-Chloro-5-cyanobenzenesulfonamide

or Derivative
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Caption: Generalized synthetic workflow for benzenesulfonamides.

Experimental Protocol: Hypothetical Synthesis of 2-
Chloro-5-cyanobenzenesulfonamide
This protocol is a generalized procedure based on the synthesis of similar sulfonamide

compounds.

Step 1: Chlorosulfonation of 2-Chlorobenzonitrile

To a stirred solution of chlorosulfonic acid at 0 °C, slowly add 2-chlorobenzonitrile.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to 50-60 °C for several hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, carefully pour the reaction mixture onto crushed ice.

The resulting precipitate, 2-chloro-5-cyanobenzenesulfonyl chloride, is collected by filtration,

washed with cold water, and dried under vacuum.

Step 2: Amination of 2-Chloro-5-cyanobenzenesulfonyl chloride

Dissolve the crude 2-chloro-5-cyanobenzenesulfonyl chloride in a suitable organic solvent

like acetone or tetrahydrofuran (THF).

Cool the solution to 0 °C and add an excess of aqueous ammonia or a primary/secondary

amine dropwise with vigorous stirring.

Allow the reaction to proceed at room temperature for a few hours.

Monitor the reaction by TLC.

Once the reaction is complete, remove the solvent under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield pure 2-Chloro-5-cyanobenzenesulfonamide.
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Biological Activities of Structurally Related
Sulfonamide Derivatives
While specific biological data for 2-Chloro-5-cyanobenzenesulfonamide is limited in the

public domain, the broader class of chlorobenzonitrile and benzenesulfonamide derivatives has

been extensively studied, revealing a wide range of biological activities. The data presented in

the following tables are for structurally related compounds and are intended to provide an

indication of the potential therapeutic applications of derivatives that could be synthesized from

2-Chloro-5-cyanobenzenesulfonamide.

Carbonic Anhydrase Inhibition
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in various

physiological processes, including pH regulation and fluid balance. Inhibition of specific CA

isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.

Carbonic Anhydrase Active Site

Zn²⁺

H₂O Histidine Residues HCO₃⁻

Sulfonamide
(R-SO₂NH₂)

Inhibition

CO₂

Normal Reaction

Click to download full resolution via product page

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
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Compound Target Isoform
Inhibition Constant
(Kᵢ) (nM)

Reference

Acetazolamide hCA I 250 [3]

Acetazolamide hCA II 12 [3]

N-(4-

sulfamoylphenyl)aceta

mide derivative

hCA I 39.20 - 131.54 [4]

N-(4-

sulfamoylphenyl)aceta

mide derivative

hCA II 50.96 - 147.94 [4]

5-chloro-2-

hydroxyphenyl

substituted pyrazole

carboxamide

hCA IX
Moderate to potent

inhibition
[5]

Antimicrobial Activity
Sulfonamide-containing compounds have a long history as antimicrobial agents. They act by

inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
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Compound
Scaffold

Target Organism
MIC (μg/mL or
μmol/L)

Reference

5-chloro-N-{4-[N-(4,6-

dimethylpyrimidin-2-

yl)sulfamoyl]phenyl}-2

-hydroxybenzamide

Staphylococcus

aureus (MRSA)
15.62 - 31.25 µmol/L [6]

4-(5-chloro-2-

hydroxybenzylidenea

mino)-N-(thiazol-2-

yl)benzenesulfonamid

e

Mycobacterium

kansasii
1 - 4 µmol/L [6]

Quinoxaline

sulfonamide

derivatives

Staphylococcus

aureus

Zone of Inhibition: 20-

22 mm

Kinase Inhibition
More recently, sulfonamide derivatives have been explored as inhibitors of various protein

kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
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Compound
Scaffold

Target Kinase IC₅₀ (µM) Reference

3-(6-

cyclohexylmethoxy-

9H-purin-2-

ylamino)phenylmetha

nesulfonamide

CDK2 0.21 [7]

2-

(aminopyrimidinyl)thia

zole-5-carboxamide

derivative

Src/Abl Potent Inhibition [8]

2-thiouracil-5-

sulfonamide

derivatives

CDK2A Significant Inhibition [9]

Experimental Protocols for Biological Assays
Detailed experimental protocols are crucial for the evaluation of new chemical entities. Below

are representative protocols for assessing carbonic anhydrase inhibition and antimicrobial

activity, based on methods described in the literature for related sulfonamide compounds.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow
CO₂ Hydrase Assay)
This method measures the inhibition of the CO₂ hydration activity of a CA isoform.[3]

Enzyme and Inhibitor Preparation:

Recombinant human CA isoforms are purified.

Inhibitor stock solutions (10-100 mM) are prepared in a suitable solvent (e.g., DMSO) and

serially diluted.[3]

Assay Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20448906/
https://www.researchgate.net/publication/8114051_Discovery_of_N_-2-Chloro-6-methyl-_phenyl-2-6-4-2-hydroxyethyl-_piperazin-1-yl-2-methylpyrimidin-4-_ylaminothiazole-5-carboxamide_BMS-354825_a_Dual_SrcAbl_Kinase_Inhibitor_with_Potent_Antitumor_Activi
https://pubmed.ncbi.nlm.nih.gov/34769385/
https://www.mdpi.com/1422-0067/25/22/12291
https://www.mdpi.com/1422-0067/25/22/12291
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371306?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The assay is performed in a stopped-flow instrument.

One syringe contains the enzyme solution in buffer (e.g., Tris-HCl with NaClO₄).

The other syringe contains a CO₂ solution in buffer.

The two solutions are rapidly mixed, and the change in pH is monitored over time using a

pH indicator (e.g., phenol red).

The initial rates of the catalyzed reaction are determined in the presence and absence of

the inhibitor.

Data Analysis:

IC₅₀ values are determined by plotting the enzyme activity against the logarithm of the

inhibitor concentration.

Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a

specific microorganism.

Preparation of Inoculum and Compound:

Bacterial or fungal strains are cultured to a specific density (e.g., 0.5 McFarland standard).

The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a

96-well microtiter plate containing growth medium.

Incubation:

The prepared inoculum is added to each well of the microtiter plate.

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
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Determination of MIC:

The MIC is defined as the lowest concentration of the compound that completely inhibits

the visible growth of the microorganism.

Growth can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives
2-Chloro-5-cyanobenzenesulfonamide is a promising scaffold for the development of novel

therapeutic agents. While direct studies on this compound are limited, the extensive research

on structurally related sulfonamides highlights its potential in various therapeutic areas,

particularly as a precursor for carbonic anhydrase inhibitors, antimicrobial agents, and kinase

inhibitors. The chloro and cyano functionalities provide avenues for diverse chemical

modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research should focus on the systematic synthesis and biological evaluation of a library

of derivatives based on the 2-Chloro-5-cyanobenzenesulfonamide core. Such studies would

provide valuable structure-activity relationship (SAR) data and could lead to the identification of

potent and selective drug candidates for a range of diseases. The detailed experimental

protocols and compiled quantitative data in this guide serve as a valuable resource for

researchers embarking on such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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